molecular formula C10H10Br2N2 B13694533 2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide

2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide

Cat. No.: B13694533
M. Wt: 318.01 g/mol
InChI Key: UVQIPONDBYQIDB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide typically involves the bromination of 4-phenyl-1H-imidazole. One common method is the reaction of 4-phenyl-1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromomethyl group is introduced at the 2-position of the imidazole ring, resulting in the formation of 2-(Bromomethyl)-4-phenyl-1H-imidazole. The hydrobromide salt is then obtained by treating the product with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine Hydrobromide
  • 2-Bromoethylamine Hydrobromide
  • 2-(Chloromethyl)pyridine Hydrochloride

Uniqueness

2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide is unique due to its specific substitution pattern on the imidazole ring. The presence of both a bromomethyl group and a phenyl group imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations set it apart from other similar compounds .

Properties

Molecular Formula

C10H10Br2N2

Molecular Weight

318.01 g/mol

IUPAC Name

2-(bromomethyl)-5-phenyl-1H-imidazole;hydrobromide

InChI

InChI=1S/C10H9BrN2.BrH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,12,13);1H

InChI Key

UVQIPONDBYQIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CBr.Br

Origin of Product

United States

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